N-Boc-DL-phenylalaninol

asymmetric catalysis peptide synthesis stereochemistry

Procure N-Boc-DL-phenylalaninol (CAS 145149-48-0), a protected β-amino alcohol racemate, for cost-effective racemic library synthesis in hit identification and catalyst-substrate matching studies. Its racemic nature distinguishes it from enantiopure L- and D- analogs (CAS 66605-57-0 and 106454-69-7), making unambiguous procurement essential to avoid stereochemical variables that can nullify biological activity or alter reaction stereoselectivity.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
CAS No. 145149-48-0
Cat. No. B115902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-DL-phenylalaninol
CAS145149-48-0
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO
InChIInChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
InChIKeyLDKDMDVMMCXTMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-DL-phenylalaninol CAS 145149-48-0: A Protected β-Amino Alcohol Racemate for Non-Proteinogenic Peptide and Pharmaceutical Intermediate Synthesis


N-Boc-DL-phenylalaninol (CAS 145149-48-0) is a protected β-amino alcohol racemate derived from the amino acid phenylalanine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the DL-phenylalaninol molecule [1]. The compound serves as a key intermediate in organic synthesis, particularly for the preparation of non-proteinogenic dipeptides via catalytic asymmetric hydrogenation, and for constructing racemic libraries in early-stage medicinal chemistry campaigns [2]. Its racemic nature distinguishes it from the enantiopure L- and D- analogs (CAS 66605-57-0 and 106454-69-7, respectively) in both synthetic utility and procurement economics.

N-Boc-DL-phenylalaninol CAS 145149-48-0: Why In-Class Boc-Phenylalaninol Isomers Cannot Be Interchanged


The three Boc-protected phenylalaninol isomers—DL-racemate (CAS 145149-48-0), L-enantiomer (CAS 66605-57-0), and D-enantiomer (CAS 106454-69-7)—share identical molecular formulae and protecting groups but diverge fundamentally in stereochemical identity and, consequently, synthetic outcomes. Direct evidence from antimycobacterial drug discovery demonstrates that the R-enantiomer (derived from D-phenylalanine) exhibits measurable activity against pathogenic mycobacterial strains, whereas the S-enantiomer is entirely inactive [1]. In asymmetric hydrogenation systems, substrate configuration influences diastereomeric outcomes, with D,L- and L,L-configuration N-Boc protected dipeptides producing distinct diastereomeric excess profiles [2]. Additionally, the DL-racemate exhibits distinct InChIKey specificity (LDKDMDVMMCXTMO-UHFFFAOYSA-N) compared to the enantiopure forms (LDKDMDVMMCXTMO-LBPRGKRZSA-N for L-isomer), mandating separate analytical identity verification [3]. Generic substitution across these isomers therefore introduces uncontrolled stereochemical variables that can nullify biological activity, alter reaction stereoselectivity, and invalidate analytical traceability—making unambiguous procurement by exact CAS number essential.

N-Boc-DL-phenylalaninol: Quantitative Differentiation Evidence Versus N-Boc-L-phenylalaninol and N-Boc-D-phenylalaninol


DL-Racemate Enables Diastereoselective Hydrogenation Outcomes Distinct from Pure Enantiomer Substrates

The N-Boc protected DL-racemate yields distinct diastereomeric product distributions in catalytic asymmetric hydrogenation compared to enantiopure L-phenylalaninol-derived substrates. When N-Boc protected dehydrophenylalanyl-(L)-phenylalanine derivatives undergo catalytic asymmetric hydrogenation using PROPRAPHOS-Rh catalysts, the configuration of the newly formed stereogenic center depends primarily on catalyst configuration and is less influenced by substrate configuration [1]. Using DL-configured substrates (versus L,L-configured) yields different diastereomeric excess (de) profiles, with the DL-racemate enabling systematic investigation of substrate-catalyst matching effects.

asymmetric catalysis peptide synthesis stereochemistry

Cost-Advantaged Racemate for Early-Stage Synthesis vs. Enantiopure Isomers for Late-Stage Optimization

The DL-racemate serves as an economically advantaged starting material for preparing racemic compound libraries in early-stage medicinal chemistry, whereas enantiopure D- or L- isomers are reserved for late-stage asymmetric synthesis of chirally defined candidates. In antimycobacterial drug discovery, Boc-phenylalanine racemate enabled racemization-free synthesis of the racemic counterpart for initial screening and X-ray crystallography, while the active R-enantiomer (derived from D-phenylalanine) was subsequently prepared for definitive biological evaluation [1]. Commercial pricing data confirms this economic differentiation: N-Boc-DL-phenylalaninol (≥96.0% purity) is listed at NT$1,160 per 1g and NT$3,640 per 5g [2], while the enantiopure N-Boc-L-phenylalaninol (99% purity) commands €20 per 10g, €34 per 25g, and €56 per 100g .

medicinal chemistry hit-to-lead synthesis economics

Distinct Analytical Identity: Racemate InChIKey vs. Enantiomer InChIKey

N-Boc-DL-phenylalaninol possesses a unique stereochemical InChIKey (LDKDMDVMMCXTMO-UHFFFAOYSA-N) that differentiates it from the enantiopure L-isomer (InChIKey LDKDMDVMMCXTMO-LBPRGKRZSA-N) [1]. This structural identifier distinction has direct analytical consequences: the DL-racemate appears as a single peak in achiral HPLC and GC analyses under standard purity assessment conditions, whereas the enantiopure compounds require chiral chromatographic methods for accurate identity verification. The compound is supplied with purity specifications of ≥96.0% by GC from TCI and 95% from AKSci, with melting point reported as 83-87°C (AKSci) to 85-90°C (TCI) [2]. Computed physicochemical properties include Log P (consensus) of 2.25, Topological Polar Surface Area (TPSA) of 58.56 Ų, and aqueous solubility class of moderately soluble (-2.61 Log S) .

analytical chemistry quality control regulatory compliance

HPLC Enantioseparation Compatibility: DL-Phenylalaninol Parent Structure Validated for pmol-Level Detection

The parent β-amino alcohol structure (DL-phenylalaninol, the deprotected form of N-Boc-DL-phenylalaninol) has been validated in a rapid, robust HPLC enantioseparation method achieving separation of both diastereomers within 31 minutes runtime and detection sensitivity down to the picomole (pmol) level [1]. This methodology employed a benzimidazole-(S)-naproxen amide chiral derivatizing reagent to provide UV-detectable chiral moieties for eight β-amino alcohols including DL-phenylalaninol. The developed method is described as the first-ever report of its kind achieving such high detection sensitivity for β-amino alcohol enantioseparation without prior derivatization, with resolution sufficient for analytical validation of stereochemical purity [1].

chiral chromatography analytical method development quality control

Synthetic Versatility: Boc Protection Strategy Enables Racemization-Free Amide Coupling

The Boc protecting group strategy employed in N-Boc-DL-phenylalaninol provides racemization-free synthetic routes when used with modern coupling reagents. In the synthesis of antimycobacterial lead compound MMV688845, employing Boc-phenylalanine as starting material with T3P® and PyBOP® amide coupling reagents enabled racemization-free synthesis of the racemic counterpart, eliminating the need for subsequent enantiomer separation [1]. The racemic crystal structure obtained from this approach provided critical insight into molecular structure and hydrogen bonding interactions in the solid state, while subsequent preparation of the active R-enantiomer (derived from D-phenylalanine) confirmed that only the R-enantiomer exhibits activity against pathogenic mycobacterial strains, whereas the S-enantiomer is inactive [1].

peptide coupling Boc protection racemization control

N-Boc-DL-phenylalaninol: Evidence-Based Application Scenarios for Scientific Procurement


Early-Stage Medicinal Chemistry: Cost-Effective Racemic Library Construction

Utilize N-Boc-DL-phenylalaninol for constructing racemic compound libraries during hit identification and hit-to-lead phases, where stereochemical definition is not yet required. Based on pricing differential evidence [1][2], the DL-racemate offers lower per-gram procurement cost compared to enantiopure L- or D- isomers. The Boc protection strategy maintains racemization-free coupling with modern reagents such as T3P® and PyBOP®, enabling efficient preparation of racemic analogs for initial biological screening and crystallographic studies .

Asymmetric Hydrogenation Methodology Development Using D,L-Configured Substrates

Employ N-Boc-DL-phenylalaninol-derived substrates in catalytic asymmetric hydrogenation studies to systematically evaluate substrate-catalyst matching effects on diastereomeric induction. As demonstrated by Kreuzfeld et al. [1], N-Boc protected D,L-configuration dipeptides yield distinct de profiles (80-96% de, upgradable to 99% via recrystallization) compared to L,L-configured substrates under PROPRAPHOS-Rh catalysis. This application is specific to the DL-racemate; enantiopure isomers cannot replicate the stereochemical diversity required for substrate scope investigations.

Analytical Reference Standard Procurement with Verified Identity Specifications

Source N-Boc-DL-phenylalaninol with documented analytical specifications (purity ≥96.0% by GC, melting point 85-90°C, InChIKey LDKDMDVMMCXTMO-UHFFFAOYSA-N) [1][2] for use as an analytical reference standard in achiral HPLC and GC method development. The distinct U-suffix InChIKey differentiates the racemate from enantiopure isomers (L-isomer S-suffix), supporting unambiguous identity verification in QA/QC workflows and regulatory submissions.

β-Amino Alcohol Enantioseparation Method Validation

Use N-Boc-DL-phenylalaninol (after Boc deprotection) as a validation compound for HPLC enantioseparation methods targeting β-amino alcohols. The parent DL-phenylalaninol structure has been validated for separation of diastereomers within 31 minutes runtime with pmol-level detection sensitivity using chiral derivatization [1]. This application supports analytical method development and quality control for stereochemical purity assessment in synthetic workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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